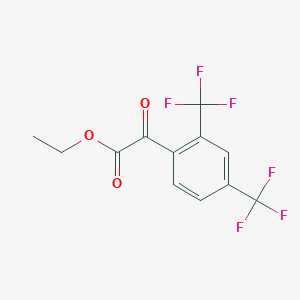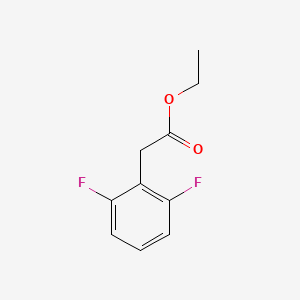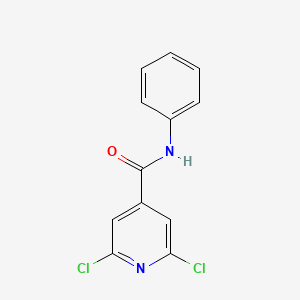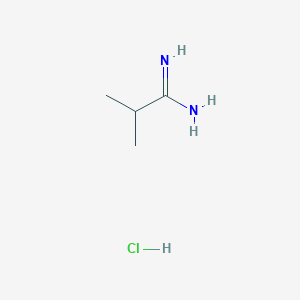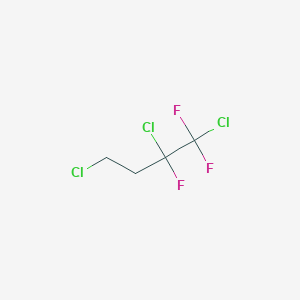
1,2,4-Trichlor-1,1,2-trifluorbutan
Übersicht
Beschreibung
1,2,4-Trichloro-1,1,2-trifluorobutane is a halogenated organic compound with the molecular formula C4H4Cl3F3. It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a butane backbone. This compound is used in various industrial and research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-1,1,2-trifluorobutane is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving halogenated compounds and their biological interactions.
Medicine: Investigated for potential use in pharmaceuticals and as a precursor for drug development.
Biochemische Analyse
Biochemical Properties
1,2,4-Trichloro-1,1,2-trifluorobutane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways. Additionally, 1,2,4-Trichloro-1,1,2-trifluorobutane can bind to specific protein receptors, influencing their function and stability .
Cellular Effects
The effects of 1,2,4-Trichloro-1,1,2-trifluorobutane on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to modulate the expression of genes involved in detoxification processes. Furthermore, it can disrupt normal cellular metabolism by interfering with the function of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1,2,4-Trichloro-1,1,2-trifluorobutane exerts its effects through several mechanisms. It can bind to biomolecules, leading to changes in their conformation and activity. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are also mediated through interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Trichloro-1,1,2-trifluorobutane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2,4-Trichloro-1,1,2-trifluorobutane can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including persistent alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1,2,4-Trichloro-1,1,2-trifluorobutane vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted. These findings highlight the importance of dosage considerations in the use of this compound in research .
Metabolic Pathways
1,2,4-Trichloro-1,1,2-trifluorobutane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These pathways also involve cofactors that facilitate the enzymatic reactions, influencing the overall metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of 1,2,4-Trichloro-1,1,2-trifluorobutane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the liver cells where it undergoes biotransformation. The distribution pattern of this compound can affect its biological activity and potential toxicity .
Subcellular Localization
1,2,4-Trichloro-1,1,2-trifluorobutane exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-1,1,2-trifluorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane with ethylene in the presence of radical initiators such as benzoyl peroxide or tert-butyl peroxybenzoate. The reaction is typically carried out at elevated temperatures ranging from 70°C to 130°C .
Industrial Production Methods
In industrial settings, the production of 1,2,4-Trichloro-1,1,2-trifluorobutane often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity 1,2,4-Trichloro-1,1,2-trifluorobutane .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trichloro-1,1,2-trifluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the halogen content.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of iodinated or brominated derivatives.
Reduction: Formation of partially or fully dehalogenated butane derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-1,1,2-trifluorobutane involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecule. Additionally, the presence of multiple halogens can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: Another halogenated compound with similar applications but different structural properties.
2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane: A compound with a higher degree of fluorination and different chemical behavior.
Uniqueness
1,2,4-Trichloro-1,1,2-trifluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other halogenated compounds may not be suitable .
Eigenschaften
IUPAC Name |
1,2,4-trichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSMKNWCCZMNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382177 | |
| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-97-8 | |
| Record name | 1,2,4-Trichloro-1,1,2-trifluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
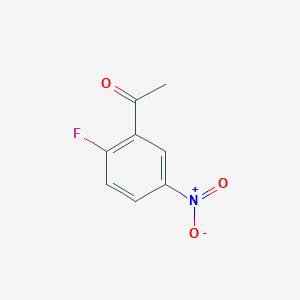

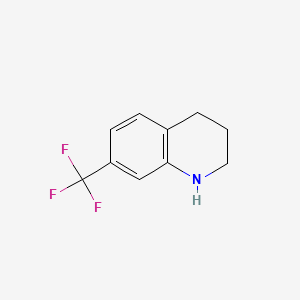
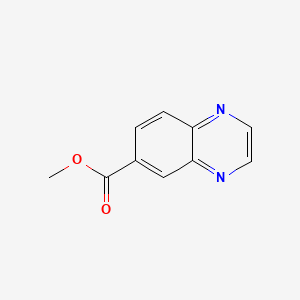
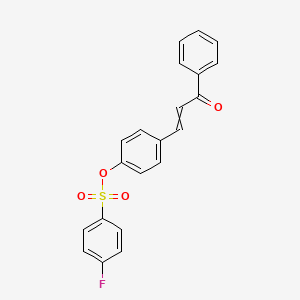
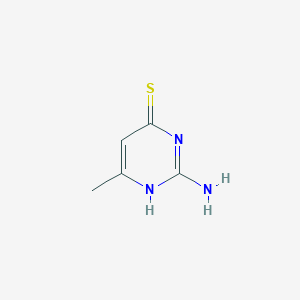
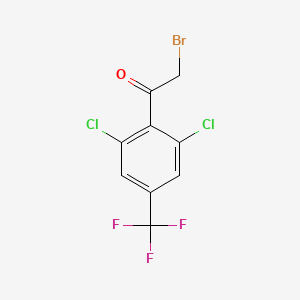
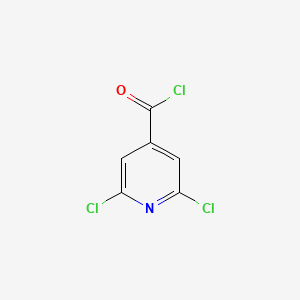
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)
